3-(2,4-Difluorophenyl)azetidin-3-ol

Lipophilicity Drug design ADME

3-(2,4-Difluorophenyl)azetidin-3-ol is a fluorinated 3-arylazetidin-3-ol building block (C9H9F2NO, MW 185.17 g/mol). It bears a tertiary alcohol on a strained four-membered azetidine ring, with a 2,4-difluorophenyl substituent that increases lipophilicity and modulates electronic properties relative to non-fluorinated and mono-fluorinated analogs.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
CAS No. 1388073-15-1
Cat. No. B6335144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)azetidin-3-ol
CAS1388073-15-1
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=C(C=C(C=C2)F)F)O
InChIInChI=1S/C9H9F2NO/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9/h1-3,12-13H,4-5H2
InChIKeyUZKVINDLBDBCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Difluorophenyl)azetidin-3-ol (CAS 1388073-15-1): Procurement-Ready Physicochemical and Scaffold Profile


3-(2,4-Difluorophenyl)azetidin-3-ol is a fluorinated 3-arylazetidin-3-ol building block (C9H9F2NO, MW 185.17 g/mol) . It bears a tertiary alcohol on a strained four-membered azetidine ring, with a 2,4-difluorophenyl substituent that increases lipophilicity and modulates electronic properties relative to non-fluorinated and mono-fluorinated analogs . The compound is supplied at purities of 95–98% and is used as a versatile intermediate in medicinal chemistry, particularly where the 2,4-difluorophenyl motif is a privileged fragment for central nervous system (CNS) targets [1].

Why 3-(2,4-Difluorophenyl)azetidin-3-ol Cannot Be Freely Swapped with Other 3-Arylazetidin-3-ol Analogs


The number and position of fluorine atoms on the phenyl ring of 3-arylazetidin-3-ols directly impact logP, pKa, and metabolic stability, disqualifying simple one-for-one substitution among in-class compounds. Replacing 3-(2,4-difluorophenyl)azetidin-3-ol with its non-fluorinated (3-phenylazetidin-3-ol) or mono-fluorinated (e.g., 3-(4-fluorophenyl)azetidin-3-ol) counterparts alters lipophilicity by 0.1–0.3 log units and shifts the predicted pKa of the azetidine nitrogen by more than four orders of magnitude . These changes can affect membrane permeability, solubility, and target-binding conformation, making the specific 2,4-difluoro substitution pattern critical for projects that have been optimized around this precise electronic and steric profile. Furthermore, the 2,4-difluorophenyl group is a recurrent pharmacophoric element in CNS-active azetidine patent families, meaning that downstream biological data generated with the exact building block cannot be confidently reproduced with close analogs [1].

Head-to-Head Quantitative Evidence for Prioritizing 3-(2,4-Difluorophenyl)azetidin-3-ol Over Closest Analogs


Lipophilicity (LogP) Differentiation Against Non-Fluorinated and Mono-Fluorinated Analogs

The 2,4-difluorophenyl substitution increases calculated logP by 0.28–0.47 units relative to the non-fluorinated parent and by approximately 0.14 units relative to the 4-fluoro analog, indicating higher membrane permeability .

Lipophilicity Drug design ADME

Predicted Acid Dissociation Constant (pKa) Shift Relative to the Non-Fluorinated Analog

The predicted pKa of the azetidine nitrogen in 3-(2,4-difluorophenyl)azetidin-3-ol is approximately 13.15, while the unsubstituted phenyl analog exhibits a measured pKa of 8.42 for the same position, reflecting a >4-log unit difference in basicity .

Ionization state Solubility Permeability

Purity, Price, and Lot Consistency Compared to the Closest Non-Fluorinated Scaffold

3-(2,4-Difluorophenyl)azetidin-3-ol is commercially available at a minimum purity of 97% (Fluorochem) to >98% (MolCore), with a 1 g list price of £476 (Fluorochem), compared to the non-fluorinated 3-phenylazetidin-3-ol at ≥95% purity and £265/g from the same supplier . The higher price reflects the added synthetic complexity and the value of the difluoro substitution in medicinal chemistry programs.

Procurement Cost-effectiveness Quality control

Synthetic Utility as an Ester Isostere Precursor in Azetidine Ether Synthesis

3-Arylazetidin-3-ols, including the 2,4-difluorophenyl variant, can be selectively activated under Brønsted acid catalysis to form carbocations that react with alcohols, yielding azetidine ethers that serve as metabolically stable ester isosteres. Oxetane ethers prepared by this method show excellent stability under basic and reducing conditions compared to analogous esters [1].

Isostere Ether synthesis Scaffold diversification

Privileged 2,4-Difluorophenyl Fragment in CNS-Active Azetidine Patent Space

Patent JP2018520100 explicitly claims azetidine derivatives bearing a 2,4-difluorophenyl group as modulators of cortical catecholaminergic neurotransmission, targeting diseases such as schizophrenia and cognitive impairment. While the specific 3-hydroxy compound is not the final active, it represents the core substructure from which the claimed compounds can be derived [1].

CNS drug discovery Patent analysis Pharmacophore

Where 3-(2,4-Difluorophenyl)azetidin-3-ol Creates the Most Value: Evidence-Backed Application Scenarios


Lead Optimization Programs Requiring a Stability-Enhanced Ester Isostere

When a lead series contains a metabolically labile ester, 3-(2,4-difluorophenyl)azetidin-3-ol can be converted via Brønsted acid-catalyzed alkylation into an azetidine ether that resists basic and reductive degradation . The 2,4-difluoro substitution adds lipophilicity without introducing metabolic soft spots, making the resulting isostere suitable for oral CNS candidates.

CNS Drug Discovery Leveraging the 2,4-Difluorophenyl Pharmacophore

For teams pursuing cortical catecholaminergic targets (e.g., schizophrenia, cognitive disorders), the 2,4-difluorophenyl azetidine motif is explicitly claimed in patent literature . Using 3-(2,4-difluorophenyl)azetidin-3-ol as a starting material ensures that SAR exploration remains within a protected chemical space and builds directly on the disclosed pharmacophore.

Fragment-Based Screening Libraries Requiring Fluorinated 3D Scaffolds

The combination of a strained azetidine ring (Fsp³ = 0.33) and a di-fluorinated aryl group provides a three-dimensional, low-molecular-weight fragment (MW 185.17) with moderate lipophilicity (logP 0.76–0.94) . This profile is ideal for fragment libraries targeting protein-protein interactions or allosteric sites, where the fluorine atoms can be used for ¹⁹F NMR-based binding assays.

Procurement When Purity and Lot-to-Lot Reproducibility Are Critical

With a minimum purity specification of 97–98% and ISO-certified manufacturing (e.g., MolCore) , 3-(2,4-difluorophenyl)azetidin-3-ol meets the quality requirements for GLP toxicology batch synthesis or late-stage lead optimization, reducing the risk of impurity-driven false-positive biological data compared to lower-purity generic arylazetidin-3-ol alternatives.

Quote Request

Request a Quote for 3-(2,4-Difluorophenyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.